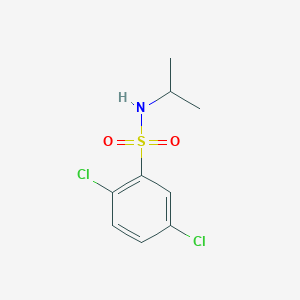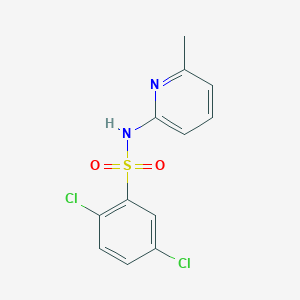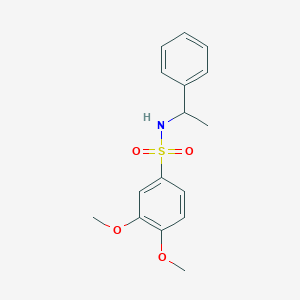
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid, also known as DMOG, is a chemical compound that has been widely used in scientific research. It is a hypoxia-mimetic agent, which means that it can mimic the effects of low oxygen levels in the body. This compound has been shown to have a wide range of applications in various fields of research, including cancer, cardiovascular diseases, and neuroscience.
Wirkmechanismus
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid works by inhibiting the activity of prolyl hydroxylase domain-containing enzymes (PHDs), which are responsible for the degradation of HIF under normoxic conditions. By inhibiting PHDs, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid can stabilize HIF and induce its transcriptional activity. This leads to the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Biochemical and Physiological Effects:
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis. (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has also been shown to increase the production of erythropoietin (EPO), which is a hormone that stimulates the production of red blood cells. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to increase glucose uptake and metabolism in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid in lab experiments is its ability to mimic the effects of hypoxia without the need for low oxygen conditions. This allows researchers to study the effects of hypoxia in a controlled environment. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid is relatively inexpensive and easy to use.
One of the limitations of using (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid is its potential toxicity. It has been shown to induce cytotoxic effects in some cell types, and high concentrations of (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid can lead to cell death. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid. One area of interest is its potential use in cancer therapy. (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Another potential area of research is the role of (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid in cardiovascular diseases. (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to improve cardiac function in animal models of heart failure.
Finally, there is growing interest in the potential use of (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid in neuroscience research. (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
In conclusion, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid is a versatile chemical compound that has a wide range of potential applications in scientific research. Its ability to mimic the effects of hypoxia makes it a valuable tool for studying cellular responses to low oxygen conditions. While there are some limitations to its use, the potential benefits of (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid make it an important area of research for the future.
Synthesemethoden
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid can be synthesized by reacting 2,4-dimethoxyaniline with ethyl acetoacetate in the presence of a base, followed by acidic hydrolysis and decarboxylation. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to induce hypoxia-inducible factor (HIF) stabilization, which is a key regulator of cellular responses to hypoxia. HIF plays an important role in angiogenesis, erythropoiesis, and glucose metabolism.
Eigenschaften
Produktname |
(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid |
|---|---|
Molekularformel |
C12H13NO5 |
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
(Z)-4-(2,4-dimethoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO5/c1-17-8-3-4-9(10(7-8)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5- |
InChI-Schlüssel |
RZOGENBZVRGYHU-WAYWQWQTSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)OC |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)

![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)




